4-(propan-2-yl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride
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Overview
Description
4-(Propan-2-yl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride is a synthetic organic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Substitution Reactions: The isopropyl and pyrrolidinyl groups are introduced through nucleophilic substitution reactions. For instance, the triazole intermediate can react with isopropyl halides and pyrrolidine under suitable conditions to yield the desired product.
Purification: The final product is purified using recrystallization or chromatographic techniques to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve:
Large-scale Reactors: Utilizing large reactors to handle bulk quantities of reactants.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.
Automated Purification Systems: Using automated systems for purification to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may yield reduced triazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation Products: Oxo derivatives of the triazole ring.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various substituted triazole compounds depending on the reagents used.
Scientific Research Applications
4-(Propan-2-yl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(propan-2-yl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.
3-(Pyrrolidin-3-yl)-1,2,4-triazole: A similar compound with a pyrrolidinyl group, used in various chemical syntheses.
4-(Propan-2-yl)-1,2,4-triazole: Another related compound with an isopropyl group, studied for its biological activities.
Uniqueness
4-(Propan-2-yl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2624130-11-4 |
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Molecular Formula |
C9H18Cl2N4 |
Molecular Weight |
253.2 |
Purity |
95 |
Origin of Product |
United States |
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